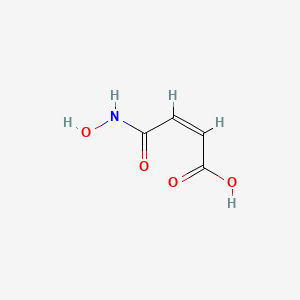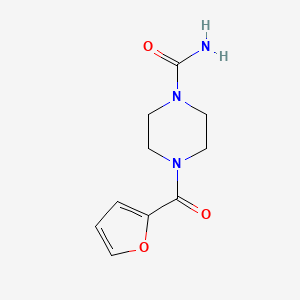
4-(Furan-2-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-carbonyl)piperazine-1-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 4-(Furan-2-carbonyl)piperazine-1-carboxamide typically involves the reaction of furan-2-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate .
Chemical Reactions Analysis
4-(Furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like bromine (Br2). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Furan-2-carbonyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: The compound can be used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit the synthesis of bacterial cell walls, leading to cell death . The exact molecular pathways involved are still under investigation, but it is thought to interfere with enzymes critical for cell wall synthesis .
Comparison with Similar Compounds
4-(Furan-2-carbonyl)piperazine-1-carboxamide can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: A precursor in the synthesis of this compound.
Furan-2,3-dione: An oxidation product of the furan ring.
N-(Furan-2-carbonyl)piperazine: A similar compound with a different substitution pattern on the piperazine ring. The uniqueness of this compound lies in its specific combination of the furan and piperazine rings, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
84655-78-7 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-(furan-2-carbonyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C10H13N3O3/c11-10(15)13-5-3-12(4-6-13)9(14)8-2-1-7-16-8/h1-2,7H,3-6H2,(H2,11,15) |
InChI Key |
TWRIXENNPDTMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
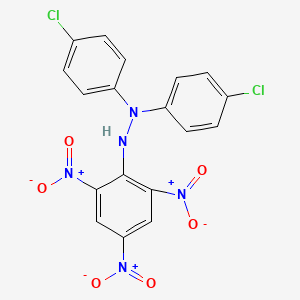
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
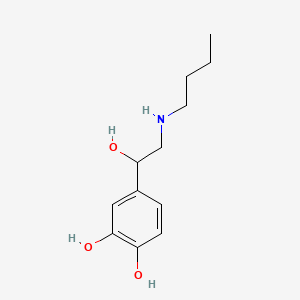
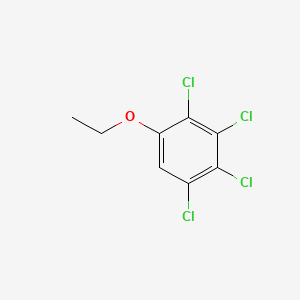

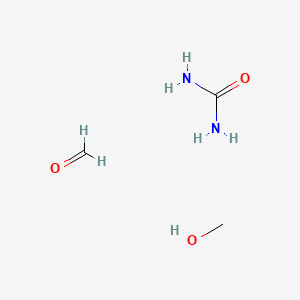
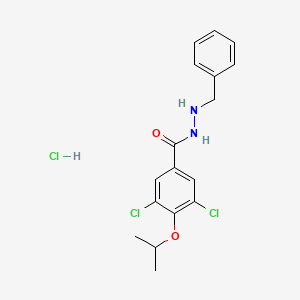
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
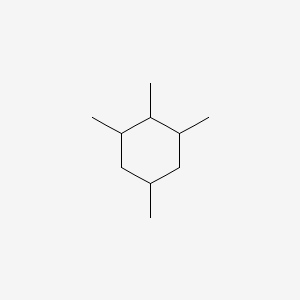
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
